4-アミノ-1,8-ナフタレンジカルボキシミド

概要

説明

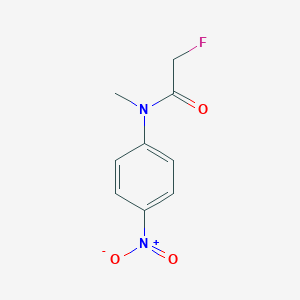

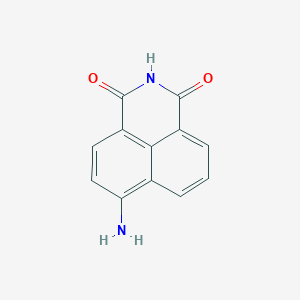

4-アミノ-1,8-ナフタレンイミドは、1,8-ナフタレンイミドの誘導体であり、ナフタレンイミドコアの4位にアミノ基を持つことが特徴です。 この化合物は、強い蛍光性、電気活性、光安定性で知られており、さまざまな科学および工業用途において価値があります .

2. 製法

合成経路と反応条件: 4-アミノ-1,8-ナフタレンイミドの合成は、通常、4-クロロ-1,8-ナフタレン酸無水物を、1,4-ジオキサンや2-メトキシエタノールなどの溶媒中でアミンと縮合反応させることで行われ、還流条件下で行われます . 別の方法としては、4-ニトロ-1,8-ナフタレンイミドを、濃塩酸中、塩化第一スズを用いて還元する方法があります .

工業生産方法: 4-アミノ-1,8-ナフタレンイミドの工業生産方法は、通常、同様の縮合反応と還元反応を用いた大規模合成であり、高収率と高純度を実現するために最適化されています。 工業的な環境では、連続フローリアクターやカラムクロマトグラフィーなどの高度な精製技術が使用されることが一般的です .

科学的研究の応用

4-Amino-1,8-Naphthalimide has a wide range of applications in scientific research:

作用機序

4-アミノ-1,8-ナフタレンイミドの作用機序には、その強い蛍光特性が関係しています。励起されると、化合物は内部電荷移動(ICT)状態になり、蛍光発光が起こります。この特性は、さまざまなセンシングやイメージング用途に利用されています。 アミノ基は、化合物の水素結合形成能力を高め、標的分子との相互作用を促進するため、生物学的および化学的システムにおいて汎用性の高いプローブとなっています .

類似化合物:

- 4-ジメチルアミノ-1,8-ナフタレンイミド

- 4-ピペリジノ-1,8-ナフタレンイミド

- 4-ピロリジノ-1,8-ナフタレンイミド

比較: 4-アミノ-1,8-ナフタレンイミドは、その強い蛍光性と水素結合形成能力により、プローブとしての感度が高いため、ユニークです。4-ジメチルアミノ-1,8-ナフタレンイミドと比較して、水溶媒中での蛍光量子収率が高くなっています。 4位のアミノ基の存在は、より多様な化学修飾と用途を可能にするため、注目を集めています .

生化学分析

Biochemical Properties

4-Amino-1,8-naphthalimide has been found to be a sensitive molecular probe for ZnO nanoparticles . It interacts with these nanoparticles, leading to changes in its fluorescence properties

Molecular Mechanism

At the molecular level, 4-Amino-1,8-naphthalimide exerts its effects through its interactions with other molecules. For example, it has been found to interact with ZnO nanoparticles, leading to changes in its fluorescence properties

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1,8-naphthalimide can change over time. For example, its fluorescence properties can be affected by its interactions with other molecules . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,8-Naphthalimide typically involves the condensation of 4-chloro-1,8-naphthalic anhydride with amines in solvents like 1,4-dioxane or 2-methoxyethanol under reflux conditions . Another method involves the reduction of 4-nitro-1,8-naphthalimide using stannous chloride in concentrated hydrochloric acid .

Industrial Production Methods: Industrial production methods for 4-Amino-1,8-Naphthalimide often involve large-scale synthesis using similar condensation and reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .

化学反応の分析

反応の種類: 4-アミノ-1,8-ナフタレンイミドは、以下の化学反応を起こします。

酸化: アミノ基は、酸化されてニトロ誘導体を形成することができます。

還元: ニトロ誘導体をアミノ化合物に戻す還元反応。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや硝酸などの試薬。

還元: 塩酸中、塩化第一スズなどの試薬。

主な生成物:

酸化: ニトロ-1,8-ナフタレンイミド誘導体。

還元: アミノ-1,8-ナフタレンイミド誘導体。

4. 科学研究における用途

4-アミノ-1,8-ナフタレンイミドは、科学研究において幅広い用途があります。

類似化合物との比較

- 4-Dimethylamino-1,8-Naphthalimide

- 4-Piperidino-1,8-Naphthalimide

- 4-Pyrollidino-1,8-Naphthalimide

Comparison: 4-Amino-1,8-Naphthalimide is unique due to its strong fluorescence and ability to form hydrogen bonds, which enhances its sensitivity as a probe. Compared to 4-Dimethylamino-1,8-Naphthalimide, it has a higher fluorescence quantum yield in aqueous solvents. The presence of the amino group at the 4-position also allows for more versatile chemical modifications and applications .

特性

IUPAC Name |

6-aminobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMIFVHARFVINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

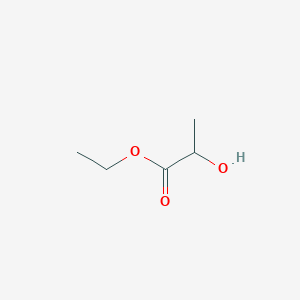

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061941 | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1742-95-6 | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1742-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,8-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,8-NAPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S529AR2S8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A:

- Spectroscopic Data:

- UV-Vis Absorption: Typically shows absorption maxima around 440-460 nm in common solvents, attributed to π-π* transitions with intramolecular charge transfer (ICT) character.

- Fluorescence Emission: Exhibits emission maxima in the green region (around 530-550 nm) depending on the solvent and substituents.

ANone: 4-Amino-1,8-naphthalimides are generally stable under ambient conditions. Their compatibility and performance depend on the specific derivative and its intended application. For instance:

- Fluorescent Sensors: Derivatives designed for sensing applications are often tested in various solvents and under different pH conditions to assess their sensitivity and selectivity.

- Bioimaging: Derivatives for bioimaging are assessed for their cell permeability, photostability, and biocompatibility in cellular environments.

- DNA Intercalators: Some ANI derivatives with planar, cationic structures have been shown to intercalate into DNA, with their binding affinity and fluorescence properties influenced by the DNA sequence.

ANone: 4-Amino-1,8-naphthalimide itself is not typically known for its catalytic properties. Its applications primarily stem from its fluorescent properties and its ability to be functionalized for sensing or other purposes.

ANone: Computational methods play a crucial role in understanding and predicting the properties of ANI derivatives:

- Time-Dependent Density Functional Theory (TD-DFT): Used to calculate electronic transitions, predict absorption and emission spectra, and study excited-state properties like dipole moments and hydrogen bonding interactions.

ANone: The structure of ANI derivatives significantly influences their photophysical properties and biological activities.

- Substitution at the 4-Amino Group: Altering the substituents on the amino group affects electron-donating ability, influencing ICT efficiency and fluorescence properties. Bulky substituents can impact planarity and hinder intermolecular interactions.

- Modifications at the Imide Nitrogen: Introducing substituents at the imide nitrogen can modulate solubility, cell permeability, and interactions with biomolecules.

- Introduction of Spacer and Receptor Units: Conjugating ANI to receptor units via spacers creates "fluorophore-spacer-receptor" systems, where the receptor dictates target specificity and the spacer modulates electron transfer efficiency, affecting fluorescence signaling.

ANone: While ANI derivatives are generally stable under ambient conditions, their stability can be affected by factors like:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)